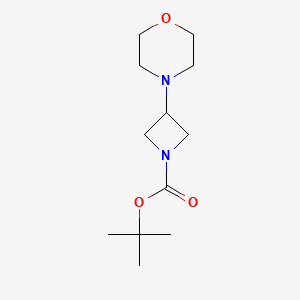

tert-Butyl 3-morpholinoazetidine-1-carboxylate

Beschreibung

BenchChem offers high-quality tert-Butyl 3-morpholinoazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-morpholinoazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-10(9-14)13-4-6-16-7-5-13/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLOZRROQTZROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152500 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290136-89-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290136-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-morpholinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Introduction: The Significance of the 3-Morpholinoazetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. Among the various substituted azetidines, the 3-morpholinoazetidine core is of particular interest to researchers and drug development professionals. This moiety combines the desirable properties of the azetidine ring with the well-established morpholine group, a common feature in many approved drugs known to improve aqueous solubility and pharmacokinetic profiles.

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the azetidine nitrogen in subsequent synthetic steps, making it a versatile intermediate for the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights and robust experimental protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of tert-butyl 3-morpholinoazetidine-1-carboxylate reveals two principal pathways originating from the commercially available and versatile starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

The two primary pathways are:

-

Reductive Amination: This approach involves the oxidation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. Subsequent reductive amination with morpholine in the presence of a suitable reducing agent furnishes the desired product.

-

Nucleophilic Substitution: In this pathway, the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is first activated by converting it into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). The resulting intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Pathway 1: Reductive Amination

This pathway is a robust and widely used method for the formation of C-N bonds. The key to this approach is the efficient synthesis of the ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Introduction: A Scaffold of Emerging Importance in Medicinal Chemistry

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its rigid azetidine core, combined with the polar morpholine moiety and the lipophilic tert-butoxycarbonyl (Boc) protecting group, presents a unique amalgamation of structural features. This trifecta of functionalities makes it a valuable building block in the synthesis of novel therapeutic agents. The azetidine ring provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity. The morpholine group can improve aqueous solubility and introduce a key hydrogen bond acceptor, which is crucial for molecular recognition. Finally, the Boc group allows for controlled, site-selective modifications, a cornerstone of modern medicinal chemistry campaigns. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals. This guide provides a comprehensive overview of these properties, coupled with detailed experimental protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-morpholin-4-ylazetidine-1-carboxylate | N/A |

| CAS Number | 1207963-00-5 | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₃ | N/A |

| Molecular Weight | 242.32 g/mol | N/A |

| Predicted Boiling Point | 334.9 ± 33.0 °C at 760 mmHg | N/A |

| Predicted Melting Point | Not Available | N/A |

| Predicted pKa (most basic) | 8.16 ± 0.10 | N/A |

| Predicted logP | 0.59 | N/A |

| Predicted Water Solubility | 1.83 g/L | N/A |

Note: The predicted values are computationally derived and should be confirmed by experimental determination.

Experimental Determination of Key Physicochemical Parameters

While predicted values offer valuable guidance, experimental determination of key parameters such as aqueous solubility and the partition coefficient (logP) is crucial for accurate compound characterization and model validation. The following sections provide detailed, self-validating protocols for these essential measurements.

Aqueous Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic aqueous solubility is the shake-flask method. This method measures the equilibrium concentration of a compound in an aqueous buffer after a prolonged incubation period with an excess of the solid material.

-

Equilibrium: The extended incubation with continuous agitation ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

-

Excess Solid: The presence of undissolved solid material is essential to confirm that the solution is saturated.

-

pH Control: Using a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is critical as the ionization state of a compound can significantly influence its solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for accurately quantifying the concentration of the dissolved compound in the supernatant.

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl 3-morpholinoazetidine-1-carboxylate (e.g., 5-10 mg) to a clear glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) (e.g., 1 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. The filter material should be chemically compatible with the compound and solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound in the same buffer at known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the aqueous solubility.

-

Caption: Shake-Flask Aqueous Solubility Determination Workflow.

Partition Coefficient (logP) Determination: The Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties. The shake-flask method remains the definitive technique for its direct measurement.[1]

-

Immiscible Phases: n-Octanol and water are used as they are immiscible and serve as a surrogate for the lipid and aqueous environments in the body.

-

Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol before the experiment is crucial to prevent volume changes during partitioning, which would affect the accuracy of the concentration measurements.

-

Direct Measurement: This method directly measures the concentration of the analyte in both phases, providing a true partition coefficient.

-

pH Consideration (logD): For ionizable compounds, the distribution is pH-dependent and is referred to as the distribution coefficient (logD). Performing the experiment at a defined pH (e.g., 7.4) is essential for relevance to physiological conditions.

-

Preparation of Phases:

-

Prepare water-saturated n-octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate.

-

Prepare n-octanol-saturated water in a similar manner. Use the n-octanol-saturated aqueous buffer (e.g., PBS pH 7.4) for the experiment.

-

-

Partitioning:

-

Prepare a stock solution of tert-Butyl 3-morpholinoazetidine-1-carboxylate in the n-octanol-saturated aqueous buffer.

-

In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., equal volumes).

-

Seal the vessel and shake gently for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

-

Quantification:

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP (or logD at the specific pH) is the base-10 logarithm of the partition coefficient.

-

Caption: Shake-Flask logP/logD Determination Workflow.

Safety and Handling

As no specific safety data sheet (SDS) is publicly available for tert-Butyl 3-morpholinoazetidine-1-carboxylate, a conservative approach to handling is warranted, based on the known hazards of structurally similar compounds. The SDS for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate indicates that similar compounds can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] The morpholine substructure is also a known irritant.[3]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in areas where the compound is handled. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a promising scaffold for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is essential for its successful application in drug discovery. While experimental data is currently limited, the predicted values presented in this guide offer a solid foundation for initiating research. The detailed experimental protocols for determining aqueous solubility and logP provide a clear path for obtaining the empirical data necessary for robust structure-activity relationship studies and the development of predictive ADME models. By combining computational predictions with rigorous experimental validation, researchers can fully leverage the potential of this valuable chemical entity.

References

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Safety Data Sheet: Morpholine - Carl ROTH. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. (URL: [Link])

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC - NIH. (URL: [Link])

-

Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

-

tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

-

tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458. (URL: [Link])

-

Morpholine - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

-

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123. (URL: [Link])

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. (URL: [Link])

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride - PubChem. (URL: [Link])

-

Tert-butyl 3-methylsulfanylazetidine-1-carboxylate - PubChem. (URL: [Link])

Sources

Spectroscopic and Synthetic Elucidation of tert-Butyl 3-morpholinoazetidine-1-carboxylate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characteristics and a plausible synthetic route for tert-butyl 3-morpholinoazetidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and synthesis of novel heterocyclic compounds. Given the absence of a complete, publicly available dataset for this specific molecule, this guide combines established spectroscopic principles with data from analogous structures to present a comprehensive and predictive analysis.

Introduction

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound incorporating a bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a morpholine moiety at the 3-position of the azetidine ring. The rigid, strained four-membered azetidine ring, combined with the flexible morpholine ring, imparts unique conformational properties to the molecule. The Boc group offers stability and allows for selective deprotection, making this compound a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.

This guide will first detail a robust and likely synthetic pathway to obtain tert-butyl 3-morpholinoazetidine-1-carboxylate. Subsequently, a thorough analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be presented. This predictive analysis is grounded in the fundamental principles of spectroscopy and supported by empirical data from structurally related compounds.

dot

Caption: Molecular Structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate.

I. Synthesis Methodology

A highly effective and common method for the synthesis of N-substituted amines is reductive amination. This approach is proposed for the synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate and morpholine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add morpholine (1.2 eq.).

-

Reductant Addition: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The choice of this reductant is critical as it is selective for the iminium ion intermediate and tolerant of the ester functionality.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-morpholinoazetidine-1-carboxylate.

dot

Caption: Reductive Amination Workflow.

II. Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for tert-butyl 3-morpholinoazetidine-1-carboxylate. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar molecules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the azetidine ring, and the morpholine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1-3.9 | Triplet (t) | 2H | Azetidine CH₂ (adjacent to N-Boc) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~3.8-3.6 | Triplet (t) | 2H | Azetidine CH₂ (adjacent to N-Boc) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~3.7 | Triplet (t) | 4H | Morpholine CH₂ (adjacent to O) | Protons adjacent to the electronegative oxygen atom are deshielded. |

| ~3.3-3.1 | Multiplet (m) | 1H | Azetidine CH | Methine proton at the point of substitution, coupled to adjacent CH₂ groups. |

| ~2.6-2.4 | Triplet (t) | 4H | Morpholine CH₂ (adjacent to N) | Protons adjacent to the nitrogen are less deshielded than those next to oxygen. |

| 1.45 | Singlet (s) | 9H | tert-Butyl CH₃ | Characteristic singlet for the nine equivalent protons of the Boc group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | Carbonyl C (Boc) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~80 | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~67 | Morpholine CH₂ (adjacent to O) | Carbons adjacent to oxygen are significantly deshielded. |

| ~60 | Azetidine CH | The substituted carbon of the azetidine ring. |

| ~55 | Azetidine CH₂ | Carbons of the azetidine ring adjacent to the Boc-protected nitrogen. |

| ~50 | Morpholine CH₂ (adjacent to N) | Carbons adjacent to the morpholine nitrogen. |

| ~28 | tert-Butyl CH₃ | The three equivalent methyl carbons of the Boc group. |

B. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group in the Boc protecting group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2975-2850 | Medium-Strong | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1695 | Strong | C=O stretch | Carbamate (Boc group) |

| ~1400 | Medium | C-N stretch | Azetidine and Morpholine |

| ~1160 | Strong | C-O stretch | Carbamate and Morpholine Ether |

C. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 257 | [M+H]⁺ | Protonated molecular ion. |

| 201 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 157 | [M - Boc + H]⁺ | Loss of the entire Boc group. |

| 100 | [C₅H₁₀NO]⁺ | Fragment corresponding to the protonated morpholine ring. |

| 86 | [C₄H₈NO]⁺ | A common fragment from the morpholine ring. |

III. Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of tert-butyl 3-morpholinoazetidine-1-carboxylate. The proposed reductive amination represents a reliable and efficient method for its synthesis. The predicted NMR, IR, and MS data offer a valuable reference for the characterization of this compound. As a versatile building block, tert-butyl 3-morpholinoazetidine-1-carboxylate holds promise for the development of novel chemical entities in the field of medicinal chemistry. Researchers working with this or similar molecules can utilize this guide as a foundational resource for synthesis, purification, and structural elucidation.

References

While a direct publication with the complete experimental data for tert-butyl 3-morpholinoazetidine-1-carboxylate was not identified, the principles and data for analogous structures are well-documented in the chemical literature. The following references provide foundational knowledge for the synthetic and spectroscopic information presented in this guide.

- Reductive Amination: For general procedures and mechanisms of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- NMR Spectroscopy of Heterocycles: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- IR Spectroscopy of Carbamates: Smith, B. C. (1999).

- Mass Spectrometry of Organic Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Synthesis of Azetidine Derivatives: For examples of the synthesis and functionalization of azetidines, see: Couty, F., & Evano, G. (2006). Syntheses and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1549.

- Properties of Morpholine Derivatives: For an overview of the importance of the morpholine scaffold in medicinal chemistry, see: Trofimov, A. V., & Chernyshev, V. M. (2018). Morpholine as a privileged scaffold in modern drug discovery. RSC advances, 8(62), 35504-35532.

CAS number and molecular structure of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-morpholinoazetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The document delineates its chemical identity, including its CAS number and molecular structure, and presents its physicochemical properties. A detailed, field-proven synthetic protocol for its preparation via reductive amination is provided, with a discussion of the underlying chemical principles. Furthermore, this guide explores the strategic applications of this compound in drug discovery, leveraging the unique conformational and physicochemical attributes of the azetidine and morpholine scaffolds. Safety and handling guidelines are also included to ensure its proper use in a laboratory setting. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a saturated heterocyclic compound featuring a central azetidine ring substituted with a morpholine moiety at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen.

Molecular Structure:

Key Structural Features:

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle that provides a rigid, three-dimensional scaffold. Its inherent ring strain can influence reactivity and binding conformations.[1]

-

Morpholine Moiety: A six-membered heterocyclic amine containing an ether linkage. The morpholine group is a common feature in many approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.

-

tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, which allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions.

| Property | Value | Source |

| CAS Number | 1290136-89-8 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |

| Molecular Weight | 242.32 g/mol | [2] |

| IUPAC Name | tert-butyl 3-morpholinoazetidine-1-carboxylate |

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

Table of Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-55 °C |

| Boiling Point | >250 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |

| pKa (most basic) | ~8.5 (predicted for the morpholine nitrogen) |

Predicted ¹H and ¹³C NMR Spectral Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. Below are the predicted chemical shifts for tert-butyl 3-morpholinoazetidine-1-carboxylate in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N-Boc) |

| ~3.70 | t, J = 4.5 Hz | 4H | Morpholine O-CH₂ |

| ~3.65 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N-Boc) |

| ~3.20 | quintet, J = 7.5 Hz | 1H | Azetidine CH |

| ~2.50 | t, J = 4.5 Hz | 4H | Morpholine N-CH₂ |

| 1.45 | s | 9H | tert-butyl CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | Carbonyl (Boc) |

| ~79.5 | Quaternary Carbon (Boc) |

| ~67.0 | Morpholine O-CH₂ |

| ~60.0 | Azetidine CH |

| ~55.0 | Azetidine CH₂ |

| ~51.0 | Morpholine N-CH₂ |

| 28.5 | tert-butyl CH₃ |

Synthesis Protocol: Reductive Amination

The synthesis of tert-butyl 3-morpholinoazetidine-1-carboxylate can be efficiently achieved through the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with morpholine. This method is widely used for the formation of C-N bonds and is generally high-yielding and tolerant of various functional groups.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add morpholine (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ formed iminium ion.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-morpholinoazetidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-morpholinoazetidine scaffold into drug candidates can offer several advantages, making tert-butyl 3-morpholinoazetidine-1-carboxylate a valuable building block for drug discovery programs.

Strategic Advantages of the 3-Morpholinoazetidine Scaffold:

-

Improved Physicochemical Properties: The morpholine moiety is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, which can be crucial for target engagement.

-

Vectorial Exit from Binding Pockets: The compact and rigid nature of the azetidine ring allows for precise positioning of the morpholine group, enabling it to project into solvent-exposed regions of a protein's binding site, thereby improving pharmacokinetic properties without compromising binding affinity.

-

Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated heterocycles. The morpholine ring is also relatively resistant to metabolic degradation.

-

Novel Chemical Space: The unique three-dimensional arrangement of the 3-morpholinoazetidine core provides access to novel chemical space, allowing for the design of compounds with improved selectivity and potency. Azetidine derivatives have been successfully incorporated into a number of approved drugs, demonstrating their clinical utility.[1]

Potential Therapeutic Areas:

The 3-morpholinoazetidine scaffold is a promising motif for the development of novel therapeutics in a range of disease areas, including:

-

Oncology: As a component of kinase inhibitors and other targeted therapies.

-

Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the morpholine can be tuned to modulate blood-brain barrier permeability.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

Safety, Handling, and Storage

Hazard Identification:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

The toxicological properties have not been fully investigated.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, or vapor.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

tert-Butyl 3-morpholinoazetidine-1-carboxylate is a synthetically accessible and highly versatile building block for medicinal chemistry. Its unique combination of a rigid azetidine core and a solubilizing morpholine group provides a powerful tool for the design of novel drug candidates with improved physicochemical and pharmacokinetic properties. The synthetic protocol detailed in this guide offers a reliable method for its preparation, enabling its broader application in drug discovery and development.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

Sources

Potential biological activity of morpholinoazetidine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Morpholinoazetidine Derivatives

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide explores the burgeoning field of morpholinoazetidine derivatives, compounds that integrate the favorable physicochemical properties of the morpholine ring with the unique conformational constraints of the azetidine moiety. We delve into the synthetic strategies for creating these hybrid molecules, offering a comprehensive analysis of their diverse biological activities, which span oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, this document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge and field-proven insights to guide future discovery efforts in this promising chemical space.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of drug discovery, the morpholine and azetidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.

-

The Morpholine Moiety: As a saturated heterocycle, morpholine is prized for its ability to improve the pharmacokinetic profile of a drug candidate. Its inclusion often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1][2] Furthermore, morpholine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

-

The Azetidine Moiety: This four-membered saturated heterocycle is a bioisostere for larger rings and acyclic functionalities. Its strained ring system imparts a rigid, three-dimensional character to molecules, which can be highly advantageous for optimizing binding affinity and selectivity to a specific protein target. By locking rotatable bonds into a defined conformation, the azetidine ring can reduce the entropic penalty of binding, leading to more potent compounds.

The strategic fusion of these two scaffolds into a singular morpholinoazetidine derivative presents a compelling hypothesis: that the resulting molecule will benefit from the synergistic combination of morpholine's pharmacokinetic advantages and azetidine's conformational rigidity. This guide provides a detailed examination of the synthesis, biological evaluation, and therapeutic potential of this novel class of compounds.

Synthetic Strategies and Mechanistic Considerations

The construction of morpholinoazetidine derivatives can be approached through several synthetic routes, typically involving the coupling of pre-functionalized morpholine and azetidine precursors. A common and effective strategy involves a nucleophilic substitution reaction.

General Synthetic Workflow

The synthesis often begins by activating one of the heterocyclic scaffolds, followed by coupling with the other. For instance, a morpholine derivative can be reacted with an azetidine bearing a suitable leaving group, or vice versa.

Caption: General workflow for the synthesis of morpholinoazetidine derivatives.

Detailed Protocol: Nucleophilic Substitution

This protocol describes the synthesis of a generic N-substituted morpholinoazetidine derivative. The rationale behind each step is provided to illustrate the self-validating nature of the methodology.

Objective: To synthesize a model morpholinoazetidine compound via SN2 reaction.

Materials:

-

1-Boc-3-iodoazetidine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen line

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-iodoazetidine (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Causality: The reaction is conducted under an inert nitrogen atmosphere to prevent the introduction of water, which could hydrolyze the starting materials or interfere with the base. Potassium carbonate is a mild, insoluble base used to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization.

-

-

Solvent Addition and Reflux: Add anhydrous acetonitrile to the flask to create a ~0.2 M solution. Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-18 hours.

-

Causality: Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile (morpholine), leaving it highly reactive. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup and Extraction: Cool the reaction to room temperature. Filter off the solid potassium carbonate and iodide salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water (2x) and brine (1x).

-

Causality: The filtration removes inorganic solids. The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Brine is used as a final wash to help break up any emulsions and begin the drying process of the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the Boc-protected morpholinoazetidine intermediate.

-

Causality: Magnesium sulfate is a drying agent that removes residual water from the organic solvent.

-

-

Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C. Stir at room temperature for 1-2 hours.

-

Causality: The Boc (tert-Butoxycarbonyl) group is a common protecting group for amines that is stable to the basic conditions of the coupling reaction but is easily cleaved under acidic conditions. TFA is a strong acid that efficiently removes the Boc group, liberating the secondary amine of the azetidine ring for further modification if desired.

-

-

Final Purification: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final morpholinoazetidine product.

-

Causality: The sodium bicarbonate wash is crucial to neutralize the excess TFA and any TFA salts, preventing degradation and ensuring the product is in its free base form.

-

Spectrum of Biological Activities

The unique structural arrangement of morpholinoazetidine derivatives has led to their investigation across multiple therapeutic areas, with promising results in oncology, microbiology, and neurology.

Anticancer Activity

Derivatives combining morpholine with other heterocyclic systems like quinazoline have shown significant cytotoxic potential against various cancer cell lines.[3][5] The mechanism often involves the induction of programmed cell death, or apoptosis.

-

Mechanism of Action: Apoptosis Induction: Certain derivatives have been found to inhibit the G1 phase of the cell cycle and induce apoptosis.[3] Mechanistic and docking studies suggest that these compounds may bind to anti-apoptotic proteins like Bcl-2.[3] By inhibiting Bcl-2, they disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic cascade.

Caption: Proposed apoptotic pathway initiated by Bcl-2 inhibiting derivatives.

-

Quantitative Data: Cytotoxicity

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [5] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [5] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [5] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] |

These compounds were notably non-toxic against normal HEK293 cells at concentrations up to 25 µM, indicating a degree of selectivity for cancer cells.[3]

Antimicrobial and Antiurease Activity

The morpholine scaffold is a component of several antimicrobial agents, and its derivatives continue to be a rich source of new leads.[4][6] Studies have demonstrated that morpholine derivatives containing azole nuclei exhibit potent antimicrobial and antiurease activities.[1]

-

Antibacterial and Antifungal Effects: Newly synthesized morpholine derivatives have shown activity against a range of microorganisms, including Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[1] Some compounds containing morpholine, pyridine, and 1,3,4-oxadiazole moieties were found to be active against all tested microorganisms.[1] Ruthenium-based agents modified with morpholine have exhibited strong potency against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL.[7] These metalloantibiotics can overcome bacterial resistance, destroy bacterial membranes, and remove biofilms.[7]

-

Urease Inhibition: Bacterial ureases are important virulence factors in diseases like peptic ulcers and pyelonephritis.[1] Morpholine-thiazole derivatives have proven to be potent urease inhibitors, with IC₅₀ values in the low micromolar range.[1] For example, compound 10 from one study, a 1,3-thiazole derivative, had an IC₅₀ of 2.37 ± 0.19 µM against urease.[1]

-

Quantitative Data: Enzyme Inhibition and Antimicrobial Activity

| Compound Type | Target | IC₅₀ / MIC | Reference |

| Morpholine-thiazole (Cmpd 10) | Urease | 2.37 ± 0.19 µM | [1] |

| Morpholine-thiazolidine (Cmpd 20) | Urease | 16.79 ± 0.19 µM | [8] |

| Morpholine-modified Ru-complex | S. aureus | 0.78 µg/mL (MIC) | [7] |

| Quinolone-morpholine (Cmpd 28) | Gram-positive bacteria | Better than Ciprofloxacin | [9] |

| Quinolone-2-one (Cmpd 6c) | MRSA | 0.75 µg/mL (MIC) | [10] |

Potential in Neurodegenerative Diseases

The modulation of cholinesterase enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Morpholine derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8]

-

Mechanism of Action: Cholinesterase Inhibition: In neurodegenerative diseases like Alzheimer's, there is a deficit of acetylcholine in the brain. By inhibiting AChE and BChE, these derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Caption: Inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.

-

Quantitative Data: Cholinesterase Inhibition

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 12 | Acetylcholinesterase (AChE) | 17.41 ± 0.22 | [8] |

| 26 | Butyrylcholinesterase (BChE) | High Activity (Specific IC₅₀ not listed) | [8] |

Structure-Activity Relationship (SAR) and In Silico Analysis

Understanding how molecular structure influences biological activity is paramount for rational drug design. SAR studies on morpholine-containing compounds reveal that potency and selectivity are highly dependent on stereochemistry and the nature of substituents on the heterocyclic rings.[11][12]

Key SAR Insights

-

Stereochemistry: For 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry is a critical determinant of activity, allowing for the identification of selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual SNRIs based on the enantiomer.[11]

-

Substituent Effects: In a series of quinoline derivatives, large, bulky alkoxy groups at position-7 and amino side chains at position-4 were found to be beneficial for antiproliferative activity.[12] The length of an alkylamino side chain also impacts potency, with a two-carbon linker being optimal.[12]

ADMET and Computational Screening

Before costly synthesis and in vitro testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.[13][14] This allows for early-stage filtering of compounds with poor drug-like properties.

-

Lipinski's Rule of Five: A key guideline for oral bioavailability, stating that a drug molecule should generally have: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.[15]

-

Permeability and Absorption: Models like Caco-2 permeability predict a compound's ability to cross the intestinal wall.[14][16]

Caption: Logical workflow for in silico-guided drug discovery.

-

Predicted ADMET Profile of a Hypothetical Derivative

| Property | Predicted Value | Acceptable Range | Significance |

| Molecular Weight | 350.4 g/mol | ≤ 500 | Good size for absorption |

| LogP (Lipophilicity) | 2.8 | ≤ 5 | Balanced solubility |

| H-Bond Donors | 1 | ≤ 5 | Good membrane permeability |

| H-Bond Acceptors | 4 | ≤ 10 | Good target interaction potential |

| Caco-2 Permeability | 1.1 x 10⁻⁶ cm/s | > 0.9 x 10⁻⁶ cm/s | High intestinal absorption predicted[16] |

| Bioavailability Score | 0.55 | ≥ 0.55 | Likely well-absorbed by the body[16] |

Key Experimental Protocol: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized derivatives, the MTT assay is a standard, reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., MCF-7).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Trustworthiness: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

-

-

Compound Treatment: Prepare a serial dilution of the morpholinoazetidine test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO, the compound solvent) and "untreated control" wells.

-

Trustworthiness: A serial dilution allows for the determination of a dose-response curve. The vehicle control is critical to ensure that the solvent itself does not have a cytotoxic effect.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Causality: The incubation period must be long enough for the compound to exert its cytotoxic or anti-proliferative effects. This duration is typically optimized for the specific cell line and compound class.

-

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

-

Causality: During this time, only viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Causality: The formazan product is insoluble in aqueous medium and must be dissolved in an organic solvent to be quantified spectrophotometrically.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Trustworthiness: The absorbance is directly proportional to the amount of formazan, and thus to the number of viable cells.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The exploration of morpholinoazetidine derivatives is still in its nascent stages, yet the preliminary evidence is highly compelling. The fusion of these two privileged scaffolds has produced compounds with significant activity in oncology, microbiology, and neurology.

Future Directions:

-

Scaffold Diversity: Expansion of the synthetic toolbox to create a wider array of derivatives with diverse substitution patterns is crucial for comprehensively exploring the chemical space.

-

Mechanism of Action Studies: For promising hits, detailed mechanistic studies are required to precisely identify their molecular targets and pathways, moving beyond initial hypotheses. This could involve techniques like differential affinity chromatography to pull down protein targets.[17]

-

In Vivo Evaluation: Compounds with high in vitro potency and favorable ADMET profiles must be advanced to preclinical animal models to assess their efficacy and safety in vivo.

References

-

Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (2020). Nucleosides Nucleotides Nucleic Acids, 39(9), 1223-1244. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (n.d.). Medicinal Chemistry Research, 23(1), 434-442. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (2022). RSC Medicinal Chemistry, 13(5), 599-609. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed. (2022). RSC Medicinal Chemistry, 13(5), 599-609. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2016). Baghdad Science Journal, 13(2s). [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC - PubMed Central. (2023). RSC Advances, 13(28), 19349-19361. [Link]

-

Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central. (n.d.). ACS Omega, 8(1), 743-757. [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (2008). Organic Letters, 10(1), 125-128. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2016). Baghdad Science Journal, 13(2s). [Link]

-

Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed. (1994). Journal of Medicinal Chemistry, 37(6), 733-738. [Link]

-

Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2023). Molecules, 28(14), 5519. [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. (2023). Applied Nanoscience, 14, 1555–1568. [Link]

-

ADME properties of compounds according to pre-ADMET software - ResearchGate. (n.d.). ResearchGate. [Link]

-

New compounds containing morpholine moiety show promising antimicrobial activity - | BioWorld. (2021). BioWorld. [Link]

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC. (2018). Molecules, 23(3), 664. [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2535-2538. [Link]

-

(PDF) morpholine antimicrobial activity - ResearchGate. (2016). ResearchGate. [Link]

-

Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PubMed Central. (2024). Dalton Transactions, 53(24), 10831-10839. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (2024). International Journal of Molecular Sciences, 25(6), 3469. [Link]

-

Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis - PMC - PubMed Central. (2022). PLOS Neglected Tropical Diseases, 16(11), e0010921. [Link]

-

Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed. (2025). International Journal of Molecular Medicine, 56(6). [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (2023). Molecules, 28(24), 8031. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 438-441. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016). Baghdad Science Journal. [Link]

-

Old Drugs as New Treatments for Neurodegenerative Diseases - MDPI. (2021). Pharmaceuticals, 14(3), 221. [Link]

-

Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC - PubMed Central. (2024). Journal of Medicine and Life, 17(2), 213-228. [Link]

-

(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2022). ResearchGate. [Link]

-

Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PubMed Central. (2013). International Journal of Molecular Sciences, 14(3), 4529-4555. [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - MDPI. (2023). Life, 13(10), 2049. [Link]

-

Role of Flavonoids in Neurodegenerative Disorders with Special Emphasis on Tangeritin. (2019). CNS & Neurological Disorders - Drug Targets, 18(8), 581-597. [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019). European Journal of Medicinal Chemistry, 162, 539-551. [Link]

-

List of ADMET properties of the newly synthesized molecules. - ResearchGate. (n.d.). ResearchGate. [Link]

-

ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). International Journal of Molecular Sciences, 24(22), 16223. [Link]

Sources

- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine-1-carboxylate Scaffold: From Synthetic Challenge to Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, conformational rigidity, and sp³-rich character provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted azetidine-1-carboxylates. We will delve into the foundational synthetic challenges, the development of pivotal synthetic strategies that unlocked their potential, and their subsequent impact on the pharmaceutical landscape, exemplified by their incorporation into several FDA-approved drugs.[1][2] This document serves as a technical resource, explaining the causality behind key experimental choices and providing detailed protocols for core synthetic methodologies.

Introduction: The Rise of a Strained Scaffold

First synthesized in 1888, the azetidine ring was initially regarded as an esoteric analogue of more common heterocycles.[4] The inherent ring strain of approximately 25.4 kcal/mol presents a significant synthetic hurdle, making the formation of the four-membered ring thermodynamically less favorable than five- or six-membered counterparts.[4][5] However, this strain is also the source of its unique reactivity and structural properties. It lies in a "Goldilocks" zone of stability—more stable and easier to handle than the highly reactive aziridines, yet more conformationally constrained and reactive than the flexible pyrrolidines.[4]

The true potential of azetidines in drug discovery was unlocked with the development of methods to synthesize them with diverse substitution patterns, particularly with the advent of stable, functionalizable derivatives like N-substituted azetidine-1-carboxylates (e.g., N-Boc-azetidines). These protecting groups modulate the ring's reactivity and provide a synthetic handle for further elaboration. In drug design, the azetidine moiety is now recognized as a "privileged scaffold" and is often employed as a bioisostere for other cyclic amines or even acyclic fragments, leading to improvements in metabolic stability, aqueous solubility, and target-binding affinity.[1][6] This has led to its incorporation into a range of therapeutics, from the antihypertensive agent azelnidipine to the anticancer drug cobimetinib.[1][6]

Caption: Logical relationship between azetidine's properties and drug design benefits.

Foundational Synthetic Strategies for the Azetidine Core

The construction of the strained azetidine ring has been a long-standing challenge for synthetic chemists. Over decades, a number of robust strategies have emerged, which can be broadly categorized by the key bond-forming event.

Intramolecular Cyclization: The Workhorse Approach

The most common and versatile strategy for constructing the azetidine ring involves the intramolecular cyclization of an acyclic precursor, forming a key carbon-nitrogen bond.[1][5] This method typically relies on the nucleophilic displacement of a leaving group at the γ-position by a nitrogen atom.

Causality Behind the Method:

-

Precursor Availability: The synthesis often starts from readily available β-amino alcohols, which can be sourced from the chiral pool, allowing for the straightforward synthesis of enantiopure azetidines.

-

Reaction Energetics: While forming a four-membered ring is entropically disfavored, the 4-exo-trig cyclization pathway is kinetically accessible, especially when the nitrogen nucleophilicity is enhanced and a good leaving group is employed.

-

The Role of the N-Substituent: An electron-withdrawing group on the nitrogen, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group, is crucial. It serves two purposes: it prevents intermolecular side reactions and acidifies the N-H proton, facilitating deprotonation to generate a potent nucleophile for the subsequent ring-closing SN2 reaction.

A prominent example of this strategy is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1][7]

Caption: Workflow for Intramolecular Cyclization to form Azetidines.

[2+2] Cycloadditions: A Direct Route to the Core

[2+2] cycloaddition reactions provide a powerful and direct method for assembling the azetidine ring in a single step. The aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is a classic example that has seen a resurgence with modern photochemical methods.[1][8]

Causality Behind the Method:

-

Atom Economy: This approach is highly atom-economical, directly combining two components to form the desired ring system.

-

Stereochemical Control: The stereochemistry of the starting alkene can often be translated to the product, allowing for diastereoselective synthesis.

-

Modern Advances: Initially limited in scope, recent developments using transition-metal photocatalysis have significantly broadened the applicability of this reaction, allowing it to proceed under milder conditions with a wider range of substrates.[4] For example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an Iridium(III) photocatalyst via triplet energy transfer.[4]

Modern Strategies: Expanding the Synthetic Toolbox

Beyond these classical methods, several innovative strategies have been developed in recent years:

-

Palladium-Catalyzed C-H Amination: Gaunt and co-workers developed an intramolecular γ-C(sp³)–H amination reaction, which forges the C-N bond by activating a typically inert C-H bond, demonstrating excellent functional group tolerance.[4]

-

Strain-Release Homologation: Aggarwal's work on the strain-release homologation of azabicyclo[1.1.0]butanes provides a modular and efficient route to diversely substituted azetidines.[4]

-

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a convenient method for accessing the corresponding azetidines, although care must be taken to avoid ring-opening, particularly with electron-rich substituents.[9]

Experimental Protocol: Synthesis of N-Boc-azetidine-3-one

This protocol details a common two-step procedure to generate a versatile azetidine building block from a commercially available precursor. This self-validating system demonstrates the principles of intramolecular cyclization followed by oxidation.

Part A: Synthesis of N-Boc-3-hydroxyazetidine

-

Objective: To synthesize the N-Boc protected γ-amino alcohol via intramolecular cyclization.

-

Reaction: Epichlorohydrin + Benzylamine → 1-benzylazetidin-3-ol → Hydrogenolysis → 3-hydroxyazetidine → N-Boc protection. A more direct, patented approach involves the cyclization of N-benzyl-1-chloro-3-aminopropan-2-ol.[10]

-

Methodology:

-

To a solution of 1-benzylazetidin-3-ol (1.0 eq) in methanol, add Palladium on carbon (10 wt. %, 0.05 eq).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyazetidine.

-

Dissolve the crude amine in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine, which can be purified by column chromatography.

-

Part B: Oxidation to N-Boc-azetidin-3-one

-

Objective: To oxidize the secondary alcohol to the corresponding ketone, a versatile intermediate for further functionalization.

-

Methodology:

-

Prepare a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-azetidin-3-one. Purify by silica gel chromatography.

-

The Impact of Substituted Azetidines on Drug Discovery

The availability of robust synthetic routes has positioned the azetidine scaffold as a key component in modern drug design. Its incorporation can significantly enhance a molecule's drug-like properties.[2]

-

Metabolic Stability: The constrained nature of the azetidine ring can protect adjacent functional groups from metabolic enzymes, increasing the half-life of a drug.

-

Solubility: As a polar, low molecular weight scaffold, it can improve the aqueous solubility of a compound, which is crucial for bioavailability.

-

Vectorial Exit: The rigid, three-dimensional structure of azetidine allows for precise projection of substituents into protein binding pockets, enabling fine-tuning of potency and selectivity.[11]

The following table summarizes several FDA-approved drugs that feature the azetidine moiety, highlighting its versatility across different therapeutic areas.

| Drug Name | Year of Approval (US) | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine | 2003 (Japan) | Antihypertensive | Part of the dihydropyridine calcium channel blocker structure, enhancing efficacy.[2][6] |

| Cobimetinib | 2015 | Oncology (Melanoma) | MEK inhibitor; the azetidine provides a vector for binding and improves physicochemical properties.[1][2] |

| Baricitinib | 2018 | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor; the azetidine nitrile group is key for covalent binding and potency.[2] |

| Sarolaner | 2016 | Veterinary (Ectoparasiticide) | Isoxazoline parasiticide; the spiro-azetidine moiety contributes to the molecule's 3D shape and target engagement.[2] |

| Tofacitinib | 2012 | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor; contains a related azetidine-derived pyrrolopyrimidine core.[6] |

Conclusion

The journey of substituted azetidine-1-carboxylates from a challenging synthetic target to a privileged scaffold in drug discovery is a testament to the ingenuity of synthetic chemists.[1] The development of reliable and versatile synthetic methodologies, from classical intramolecular cyclizations to modern C-H activation techniques, has been paramount. These methods have provided medicinal chemists with a diverse toolkit of azetidine building blocks, enabling the precise manipulation of molecular properties. As our understanding of structure-activity relationships deepens, the unique conformational and physicochemical attributes of the azetidine ring will undoubtedly continue to play a vital role in the development of the next generation of innovative medicines.[1]

References

- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- (2026).

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

- Kumar, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

- Azetidines. Enamine.

- Biologically active azetidines.

- Preparation of 1-benzylazetidine-3-ol derivatives.

- Biologically active compounds with azetidine rings.

- Synthesis of azetidines. Organic Chemistry Portal.

- Couty's azetidine synthesis. Wikipedia.

- Synthesis of azetidines by aza P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 10. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 11. Azetidines - Enamine [enamine.net]

In Silico First: A Technical Guide to Predicting the Properties of tert-Butyl 3-morpholinoazetidine-1-carboxylate

Abstract

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The ability to accurately predict the pharmacokinetic and physicochemical properties of a novel chemical entity before its synthesis can save invaluable time and resources. This guide provides an in-depth, practical framework for the in silico characterization of tert-Butyl 3-morpholinoazetidine-1-carboxylate, a heterocyclic building block of interest in medicinal chemistry. We will move beyond a simple checklist of predicted values, instead focusing on the causal relationships between molecular structure and potential downstream biological behavior. This document serves as a workflow for researchers, chemists, and drug development professionals to leverage freely available computational tools for robust, early-stage candidate assessment.

Introduction: The Rationale for a Computational-First Approach